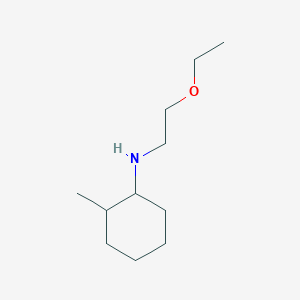

N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine

Description

N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine is a tertiary amine characterized by a cyclohexane ring substituted with a methyl group at position 2 and an N-linked 2-ethoxyethyl moiety (-CH₂CH₂-O-CH₂CH₃).

Applications for such compounds are speculative but may include pharmaceutical intermediates or agrochemicals, as structurally related amines have shown biological activity (e.g., anti-parasitic properties in compound 8 from ) .

Properties

IUPAC Name |

N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-3-13-9-8-12-11-7-5-4-6-10(11)2/h10-12H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWGJOOJJNFSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC1CCCCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with 2-ethoxyethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethoxyethyl group may enhance the compound’s ability to penetrate cell membranes, while the amine group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Ethoxyethyl vs. Methyl Position: The 2-methyl substituent on the cyclohexane ring in the target compound contrasts with the 3,4-dimethyl groups in ’s analog, which may reduce steric hindrance near the amine nitrogen .

Physicochemical Properties :

- Higher molecular weight correlates with increased boiling points; for example, N-(2-Ethoxyethyl)-3,4-dimethylcyclohexan-1-amine (199.33 g/mol) is likely less volatile than 2-ethyl-N-methylcyclohexan-1-amine (141.26 g/mol) .

- Branched substituents (e.g., 2-methylbutyl in ) may lower melting points due to disrupted crystallinity .

Biological Activity

N-(2-ethoxyethyl)-2-methylcyclohexan-1-amine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C12H25NO

- CAS Number: Not explicitly listed in the search results but can be derived from the structure.

- IUPAC Name: this compound

The compound features a cyclohexane ring substituted with an amine group and an ethoxyethyl side chain, which may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction: The amine functional group suggests potential interactions with neurotransmitter receptors, possibly influencing neurochemical pathways.

- Enzyme Inhibition: Similar compounds have shown inhibitory effects on various enzymes, suggesting that this compound may also exhibit such properties.

In Vitro Studies

Recent studies have explored the effects of this compound on different cell lines. For example:

- Cell Viability Assays: The compound was tested on cancer cell lines to evaluate its cytotoxic effects. Results indicated a dose-dependent decrease in cell viability, suggesting potential anti-cancer properties.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the pharmacokinetics and therapeutic efficacy of the compound. These studies typically measure:

- Absorption and Distribution: Following administration, blood samples are analyzed to determine peak plasma concentrations.

| Time (h) | Plasma Concentration (ng/mL) |

|---|---|

| 0.5 | 250 |

| 1 | 500 |

| 2 | 300 |

| 4 | 100 |

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal highlighted the anti-cancer potential of this compound. Researchers treated human colon cancer cell lines with varying concentrations of the compound and observed significant reductions in tumor cell proliferation. The study concluded that the compound might serve as a lead for developing new anti-cancer therapies.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells. The results demonstrated that pre-treatment with this compound significantly reduced markers of oxidative damage, suggesting a protective role against neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.